molecular formula C31H44N4O4 B4986563 1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B4986563
M. Wt: 536.7 g/mol
InChI Key: DCJTYAVYBPYCDS-UHFFFAOYSA-N
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Description

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with di(propan-2-yl)carbamoyl and benzoyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring substituted with di(propan-2-yl)carbamoyl groups. This is followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The final step involves the coupling of the benzoyl-substituted benzene with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are also selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]ethyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
  • 1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]methyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Uniqueness

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide stands out due to its specific substitution pattern and the presence of both di(propan-2-yl)carbamoyl and benzoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-N-[2-[[4-[di(propan-2-yl)carbamoyl]benzoyl]amino]propyl]-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44N4O4/c1-19(2)34(20(3)4)30(38)26-14-10-24(11-15-26)28(36)32-18-23(9)33-29(37)25-12-16-27(17-13-25)31(39)35(21(5)6)22(7)8/h10-17,19-23H,18H2,1-9H3,(H,32,36)(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJTYAVYBPYCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NCC(C)NC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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